molecular formula C18H19F3N4O B13409797 1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one

1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one

Cat. No.: B13409797
M. Wt: 364.4 g/mol
InChI Key: BOHSZWQXGAVXQN-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazepanone ring substituted with pyridinyl and trifluoromethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and trifluoromethyl intermediates, which are then coupled to form the final diazepanone structure. Common reagents used in these reactions include pyridine derivatives, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridinyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced diazepanone derivatives.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Shares the trifluoromethyl-pyridinyl structure but differs in the overall molecular framework.

    6-(Trifluoromethyl)-3-pyridinamine: Contains the trifluoromethyl-pyridinyl group but lacks the diazepanone ring.

Uniqueness

1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is unique due to its combination of a diazepanone ring with pyridinyl and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19F3N4O

Molecular Weight

364.4 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)16-4-3-15(11-23-16)13-25-9-8-24(7-5-17(25)26)12-14-2-1-6-22-10-14/h1-4,6,10-11H,5,7-9,12-13H2

InChI Key

BOHSZWQXGAVXQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1=O)CC2=CN=C(C=C2)C(F)(F)F)CC3=CN=CC=C3

Origin of Product

United States

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